molecular formula C11H10BrNO3 B1486865 Methyl 2-bromo-3-cyano-6-methoxyphenylacetate CAS No. 1806853-11-1

Methyl 2-bromo-3-cyano-6-methoxyphenylacetate

Cat. No.: B1486865
CAS No.: 1806853-11-1
M. Wt: 284.11 g/mol
InChI Key: PBYWMCBXFCLGST-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methoxyphenylacetate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenylacetate, featuring bromine, cyano, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-cyano-6-methoxyphenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 3-cyano-6-methoxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-cyano-6-methoxyphenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted phenylacetates.

    Reduction: Amino derivatives.

    Hydrolysis: 2-bromo-3-cyano-6-methoxyphenylacetic acid.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-methoxyphenylacetate depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyano group can participate in reduction reactions, leading to the formation of amines. The ester group can undergo hydrolysis to yield carboxylic acids. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-cyano-4-methoxyphenylacetate
  • Methyl 2-bromo-3-cyano-5-methoxyphenylacetate
  • Methyl 2-bromo-3-cyano-6-ethoxyphenylacetate

Comparison: Methyl 2-bromo-3-cyano-6-methoxyphenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, the methoxy group at the 6-position may offer distinct steric and electronic effects, impacting its behavior in synthetic applications.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(6-13)11(12)8(9)5-10(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYWMCBXFCLGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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